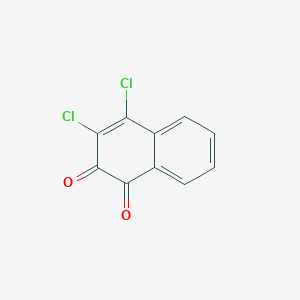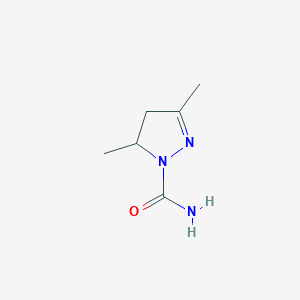
キシロイルスルファミン
概要
説明
キシロイルスルファミン: は、分子式が C15H16N2O3S で表される化学化合物です。 スルホンアミド類に分類され、科学研究や産業においてさまざまな用途で知られています .
科学的研究の応用
Chemistry: : In chemistry, xyloylsulfamine is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: : In biological research, xyloylsulfamine is used to study enzyme inhibition and protein interactions. It is particularly useful in the study of sulfonamide-based inhibitors .
Medicine: It is being investigated for its antimicrobial properties and its ability to inhibit certain enzymes .
Industry: : In the industrial sector, xyloylsulfamine is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
キシロイルスルファミンの作用機序は、特定の分子標的との相互作用に関係しています。それは、特定の酵素の活性部位に結合し、その正常な機能を阻害することで、ある種の酵素の阻害剤として作用します。 この阻害は、抗菌活性などのさまざまな生物学的効果をもたらす可能性があります .
準備方法
合成経路と反応条件: : キシロイルスルファミンの合成は、通常、キシロイルクロリドとスルファミドを制御された条件下で反応させることから始まります。 反応は、ピリジンなどの塩基の存在下で行われ、反応中に生成される塩酸を中和します .
工業生産方法: : キシロイルスルファミンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、工業グレードの試薬と最適化された反応条件を使用し、最終製品の高い収率と純度を確保します .
化学反応の分析
反応の種類: : キシロイルスルファミンは、次のようなさまざまな化学反応を起こします。
酸化: キシロイルスルファミンは酸化されてスルホン酸誘導体になります。
還元: 還元反応によって、キシロイルスルファミンは対応するアミン誘導体に変化します。
一般的な試薬と条件: : これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、求核剤などがあります .
主な生成物: : これらの反応から生成される主な生成物には、スルホン酸、アミン、および置換スルホンアミドが含まれます .
科学研究における用途
化学: : 化学において、キシロイルスルファミンは、さまざまな有機合成反応における試薬として使用されます。 これは、より複雑な分子の合成のためのビルディングブロックとして役立ちます .
生物学: : 生物学的研究において、キシロイルスルファミンは、酵素阻害やタンパク質相互作用の研究に使用されます。 これは、特にスルホンアミド系阻害剤の研究に役立ちます .
類似化合物との比較
類似化合物: : キシロイルスルファミンに類似した化合物には、スルファメトキサゾール、スルファジアジン、スルファピリジンなどの他のスルホンアミドが含まれます .
比較: : これらの類似化合物と比較して、キシロイルスルファミンは、異なる生物学的活性を付与する可能性のある独自の構造的特徴を持っています。 たとえば、ベンゼン環上の特定の置換パターンは、標的酵素への結合親和性や全体的な薬理学的プロファイルに影響を与える可能性があります .
特性
IUPAC Name |
N-(4-aminophenyl)sulfonyl-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-4-12(9-11(10)2)15(18)17-21(19,20)14-7-5-13(16)6-8-14/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAXYIHYMGEIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152642 | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-34-3 | |
| Record name | N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Sulfanilyl-3,4-xylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-aminophenylsulphonyl)-3,4-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOYLSULFAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QEH69594N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















